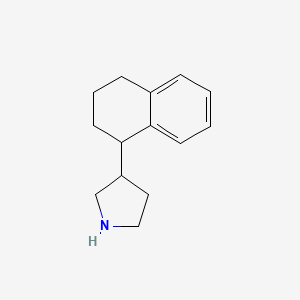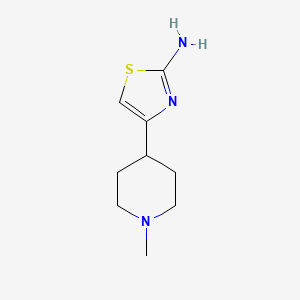
4-(1-Methylpiperidin-4-yl)thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Methylpiperidin-4-yl)thiazol-2-amine is a heterocyclic organic compound that features a thiazole ring and a piperidine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The thiazole ring is known for its presence in many biologically active molecules, contributing to the compound’s potential utility in drug development and other scientific research areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylpiperidin-4-yl)thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a thiazole precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the piperidine moiety, potentially leading to the formation of dihydrothiazoles or reduced piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring might yield thiazole sulfoxides, while nucleophilic substitution could introduce various alkyl or aryl groups to the thiazole ring.
科学的研究の応用
Medicinal Chemistry: The compound’s thiazole ring is a common scaffold in drug design, making it a candidate for developing new pharmaceuticals with antimicrobial, antiviral, or anticancer properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving thiazole-containing biomolecules.
Materials Science: The compound may be used in the synthesis of novel materials with specific electronic or optical properties, leveraging the unique characteristics of the thiazole ring.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
作用機序
The mechanism of action of 4-(1-Methylpiperidin-4-yl)thiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other interactions, influencing the compound’s binding affinity and specificity. The piperidine moiety can enhance the compound’s solubility and bioavailability, contributing to its overall pharmacokinetic profile.
類似化合物との比較
Similar Compounds
Thiazole: The parent compound of the thiazole ring, known for its presence in various biologically active molecules.
Piperidine: A simple heterocyclic amine that is a common structural motif in many pharmaceuticals.
4-(Pyridin-4-yl)thiazol-2-amine: A similar compound with a pyridine ring instead of a piperidine ring, used as a corrosion inhibitor.
Uniqueness
4-(1-Methylpiperidin-4-yl)thiazol-2-amine is unique due to the combination of the thiazole and piperidine rings, which confer distinct chemical and biological properties
特性
分子式 |
C9H15N3S |
|---|---|
分子量 |
197.30 g/mol |
IUPAC名 |
4-(1-methylpiperidin-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H15N3S/c1-12-4-2-7(3-5-12)8-6-13-9(10)11-8/h6-7H,2-5H2,1H3,(H2,10,11) |
InChIキー |
ZZEVCVZPUQUMOO-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)C2=CSC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride](/img/structure/B13586755.png)
![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B13586761.png)
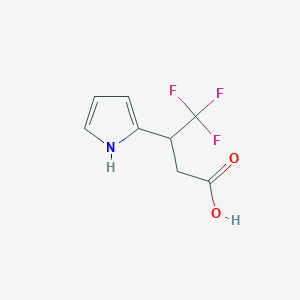

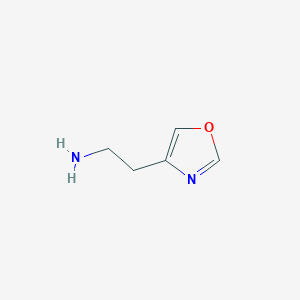
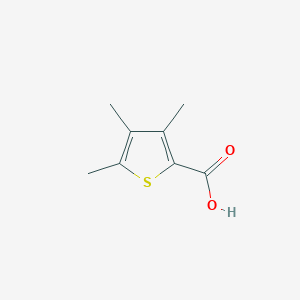
![2-[1-butyl-6-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13586793.png)
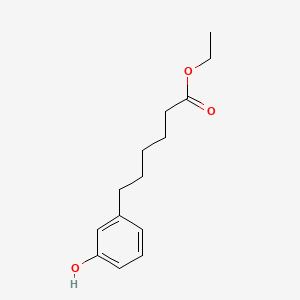

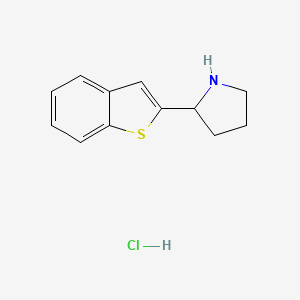
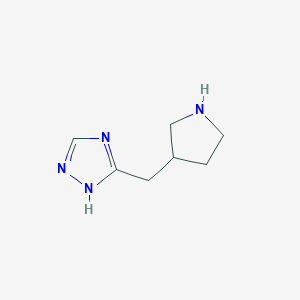
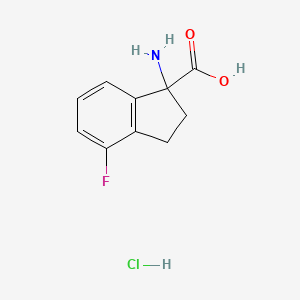
![[2-(Trifluoromethyl)oxolan-3-yl]methanamine](/img/structure/B13586819.png)
